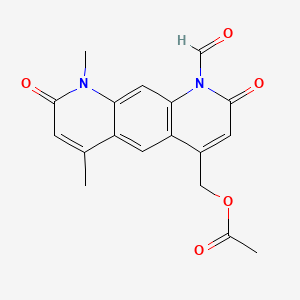![molecular formula C18H16ClN3O B14740987 9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride CAS No. 6625-37-2](/img/structure/B14740987.png)
9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride is a chemical compound known for its vibrant color and unique chemical properties. It belongs to the class of phenoxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their structure. This compound is often used in various scientific research applications due to its fluorescent properties and ability to act as a dye.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride typically involves the reaction of 9H-benzo[a]phenoxazin-5-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a dye and fluorescent probe in various chemical analyses.
Biology: Employed in staining biological samples for microscopy and imaging studies.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain biomolecules, making it useful for imaging and diagnostic purposes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Nile Blue: Another phenoxazine derivative with similar fluorescent properties.
Meldola’s Blue: Known for its use as a redox indicator and dye.
9-Diethylamino-2-hydroxy-5H-benz[a]phenoxazin-5-one: A compound with similar structural features and applications.
Uniqueness
9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride stands out due to its specific fluorescent properties and versatility in various scientific applications. Its ability to undergo different chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Properties
CAS No. |
6625-37-2 |
|---|---|
Molecular Formula |
C18H16ClN3O |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
(5-aminobenzo[a]phenoxazin-9-ylidene)-dimethylazanium;chloride |
InChI |
InChI=1S/C18H15N3O.ClH/c1-21(2)11-7-8-15-16(9-11)22-17-10-14(19)12-5-3-4-6-13(12)18(17)20-15;/h3-10,19H,1-2H3;1H |
InChI Key |
YYUXKMPVHZJDEQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


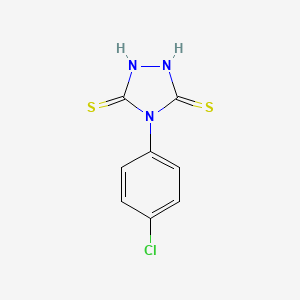

![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
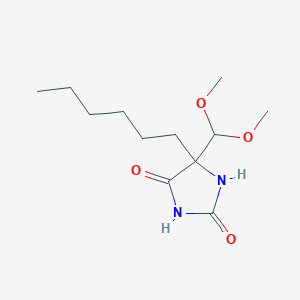
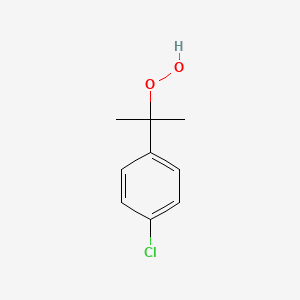
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
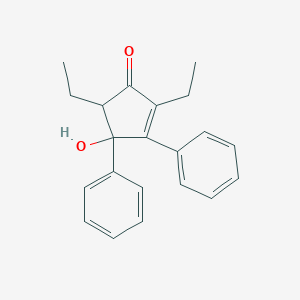
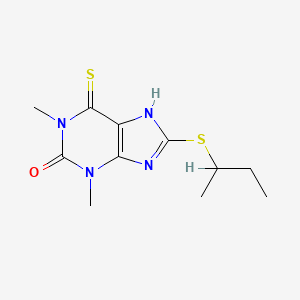
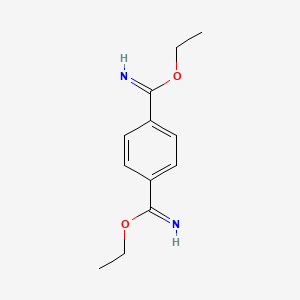
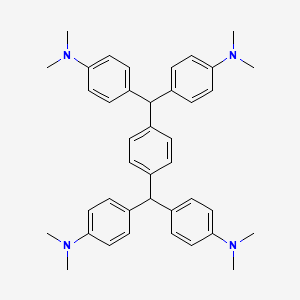
![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)
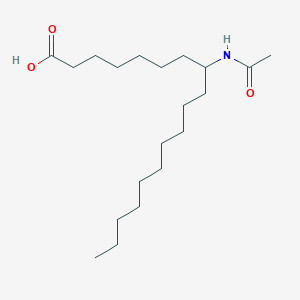
![N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide](/img/structure/B14740965.png)
